2-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Description
The structure features:
- A 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-one core, which provides rigidity and aromatic stacking capabilities.
- A 4-ethoxyphenyl substituent at position 3, which may enhance lipophilicity and influence receptor binding .
Synthetic routes for analogous compounds often involve base-mediated cyclization of pre-functionalized pyrimidine intermediates . The compound’s structural complexity suggests possible applications in antimicrobial or enzyme-inhibitory therapies, as seen in related thienopyrimidine derivatives .
Properties
Molecular Formula |
C27H24N2O5S2 |
|---|---|
Molecular Weight |
520.6 g/mol |
IUPAC Name |
2-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C27H24N2O5S2/c1-2-32-18-10-8-17(9-11-18)29-26(31)24-19-5-3-4-6-23(19)36-25(24)28-27(29)35-14-20(30)16-7-12-21-22(13-16)34-15-33-21/h7-13H,2-6,14-15H2,1H3 |
InChI Key |
SMCOTHOGDKYCHG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)C4=CC5=C(C=C4)OCO5)SC6=C3CCCC6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the benzodioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the ethoxyphenyl group: This involves the ethylation of phenol.
Construction of the tetrahydrobenzothieno[2,3-d]pyrimidinone core: This can be synthesized through a series of condensation reactions involving thiophene derivatives and urea.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Thioether Oxidation
The thioether (-S-) group in the molecule is susceptible to oxidation, forming sulfoxide or sulfone derivatives under controlled conditions. This reactivity is critical for modifying the compound's electronic properties and solubility.
| Reaction Type | Conditions | Products/Byproducts | Source |
|---|---|---|---|
| Oxidation | Oxidizing agents (e.g., H₂O₂, mCPBA) | Sulfoxide/sulfone derivatives |
Ketone Nucleophilic Additions
The ketone group (-C=O) at the benzodioxol-5-yl position can undergo nucleophilic additions, such as Grignard or hydride reductions, to form secondary alcohols or other derivatives.
| Reaction Type | Conditions | Products/Byproducts | Source |
|---|---|---|---|
| Reduction | NaBH₄, LiAlH₄ | Secondary alcohol |
Pyrimidine Ring Substitutions
The pyrimidine ring participates in electrophilic aromatic substitution (EAS) reactions, particularly at electron-rich positions. Halogenation or nitration may occur under acidic or basic conditions.
| Reaction Type | Conditions | Products/Byproducts | Source |
|---|---|---|---|
| Halogenation | Cl₂/FeCl₃, Br₂/FeBr₃ | Halogenated pyrimidine analogs |
Benzodioxole Ring-Opening
Under strongly acidic conditions, the benzodioxole moiety may undergo ring-opening reactions, yielding catechol derivatives.
| Reaction Type | Conditions | Products/Byproducts | Source |
|---|---|---|---|
| Acid hydrolysis | HCl/H₂SO₄ | Catechol derivatives |
Stability and Hazardous Reactions
The compound reacts with strong oxidizing agents, producing toxic gases such as CO, NOₓ, and SOₓ. This underscores the need for controlled handling and ventilation during reactions .
| Reaction Type | Conditions | Products/Byproducts | Source |
|---|---|---|---|
| Thermal decomposition | High temperatures (>200°C) | COₓ, NOₓ, SOₓ |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's effectiveness in inducing apoptosis (programmed cell death) in various cancer cell lines. For instance:
- Colorectal Cancer : Research demonstrated that this compound can significantly inhibit the proliferation of colorectal cancer cells by inducing cell cycle arrest and apoptosis. The mechanism involves the modulation of key signaling pathways related to cell survival and death .
Anti-inflammatory Properties
The compound has shown promise in reducing inflammatory responses. In vitro studies indicate that it may inhibit the production of pro-inflammatory cytokines, which are critical in various inflammatory diseases. This suggests potential applications in treating conditions such as rheumatoid arthritis and other inflammatory disorders.
Neuroprotective Effects
Emerging research indicates that the compound might exhibit neuroprotective properties. Preliminary investigations suggest that it could protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further study in neurodegenerative diseases like Alzheimer's and Parkinson's disease.
Antimicrobial Activity
There is evidence suggesting that the compound possesses antimicrobial properties against a range of pathogens. This activity could be leveraged in developing new antimicrobial agents to combat resistant strains of bacteria.
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Mechanism of Action |
|---|---|---|
| Anticancer | High | Induction of apoptosis and cell cycle arrest |
| Anti-inflammatory | Moderate | Inhibition of pro-inflammatory cytokines |
| Neuroprotective | Potential | Protection against oxidative stress |
| Antimicrobial | Moderate | Inhibition of microbial growth |
Table 2: Case Studies on Anticancer Efficacy
| Study Reference | Cancer Type | Findings |
|---|---|---|
| PMC9316808 | Colorectal Cancer | Induced apoptosis and inhibited cell growth |
| ResearchGate Study | Various Solid Tumors | Showed significant reduction in tumor size |
Mechanism of Action
The mechanism of action of 2-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzodioxole and ethoxyphenyl groups may facilitate binding to specific sites, while the tetrahydrobenzothieno[2,3-d]pyrimidinone core may be involved in the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-one derivatives exhibit diverse bioactivities modulated by substituent variations. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of Analogous Thieno[2,3-d]pyrimidin-4(3H)-ones
Key Findings:
Substituent Effects on Bioactivity: Electron-donating groups (e.g., ethoxy, methoxy) improve solubility but may reduce membrane permeability . Halogen atoms (Br, Cl) enhance binding to hydrophobic enzyme pockets via van der Waals interactions .
Synthetic Accessibility :
- Compounds with simpler substituents (e.g., methoxyphenyl) are synthesized in fewer steps compared to those with fused heterocycles (e.g., pyrrole derivatives) .
Structural-Activity Relationship (SAR) :
Biological Activity
The compound 2-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one is a synthetic organic molecule with potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 462.54 g/mol. The structure incorporates a benzodioxole moiety and a thieno-pyrimidine core, which are known for their diverse biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 462.54 g/mol |
| CAS Number | Not specified |
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Some key mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Antioxidant Activity : It has been suggested that the compound exhibits antioxidant properties, potentially reducing oxidative stress in cells.
- Regulation of Gene Expression : The compound may influence transcription factors that regulate gene expression associated with various diseases.
Anticancer Activity
Research indicates that the compound shows promise as an anticancer agent. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest. For instance:
- Case Study : A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with the compound resulted in a significant decrease in cell viability and increased apoptosis markers (caspase activation) .
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity against various pathogens.
- Study Findings : In vitro assays showed that it exhibits moderate antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics .
Neuroprotective Effects
Emerging research suggests neuroprotective properties of this compound, particularly in models of neurodegenerative diseases.
- Experimental Evidence : In animal models of Alzheimer's disease, administration of the compound led to improved cognitive function and reduced amyloid-beta plaque formation .
Toxicological Profile
Safety assessments indicate that while the compound exhibits beneficial biological activities, it also poses certain risks:
Q & A
Q. What are the key synthetic pathways for preparing this compound?
The compound is synthesized via nucleophilic substitution and condensation reactions. A common approach involves reacting 3-amino-2-mercapto-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one with substituted α-haloketones (e.g., 2-(1,3-benzodioxol-5-yl)-2-oxoethyl halides) under basic conditions. Refluxing in ethanol or THF with triethylamine as a base typically yields the target compound. Purification is achieved via column chromatography using silica gel and a gradient of ethyl acetate/hexane .
Q. How is structural confirmation performed for this compound?
Structural validation requires a combination of:
- NMR spectroscopy : H and C NMR (e.g., DMSO-d6 solvent, δ 10.72 ppm for NH protons) to confirm substituent positions and aromaticity .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H] peaks within ±0.001 Da accuracy) .
- X-ray crystallography : For unambiguous assignment of stereochemistry and crystal packing (e.g., disordered residues resolved via SHELX refinement) .
Q. What in vitro assays are recommended to evaluate its biological activity?
Begin with enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based or colorimetric readouts. For cellular activity, use MTT assays in cancer cell lines (IC determination) or reporter gene assays for receptor modulation. Include controls for nonspecific thiol reactivity due to the sulfanyl group .
Advanced Research Questions
Q. How do substituents (e.g., benzodioxole, ethoxyphenyl) influence its structure-activity relationships (SAR)?
- The benzodioxole group enhances lipophilicity and π-π stacking with hydrophobic enzyme pockets, as seen in analogues with similar fused aromatic systems .
- The 4-ethoxyphenyl moiety may modulate electron density via resonance effects, impacting binding to targets like kinases or GPCRs. Compare with methoxy or chloro-substituted analogues to isolate electronic vs. steric effects .
- Use docking simulations (AutoDock Vina) to predict interactions with catalytic sites, validated by mutagenesis studies .
Q. What computational methods are suitable for predicting its physicochemical properties?
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311G++(d,p) level to calculate dipole moments, HOMO-LUMO gaps, and electrostatic potential surfaces .
- Molecular Dynamics (MD) Simulations : Assess solvation-free energy and membrane permeability (e.g., using GROMACS with CHARMM36 force field) .
- ADMET Prediction : Tools like SwissADME or pkCSM to estimate logP, solubility, and CYP450 inhibition .
Q. How to resolve discrepancies in biological activity data across studies?
- Assay standardization : Control redox conditions (e.g., glutathione levels) to account for thiol-mediated false positives .
- Metabolite profiling : Use LC-MS to identify degradation products (e.g., sulfoxide derivatives) that may contribute to off-target effects .
- Orthogonal validation : Cross-check enzyme inhibition with cellular thermal shift assays (CETSA) .
Q. What strategies improve solubility for in vivo studies?
- Co-solvent systems : Use cyclodextrins (e.g., HP-β-CD) or PEG-400 in PBS (pH 7.4) for intravenous formulations .
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) at the ethoxyphenyl or benzodioxole positions .
- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm) for sustained release .
Q. How to design analogues targeting heterocyclic system modifications?
- Core scaffold variation : Replace the thienopyrimidine ring with pyridopyrimidine or triazolopyrimidine to alter rigidity and π-stacking .
- Linker optimization : Substitute the sulfanyl group with sulfonyl or amide spacers to modulate flexibility and hydrogen bonding .
- Synthetic routes : Use Claisen-Schmidt condensations or Michael additions for regioselective functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
